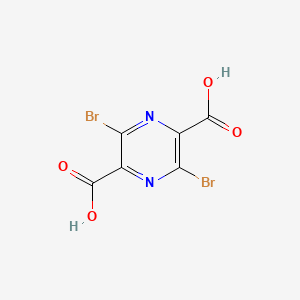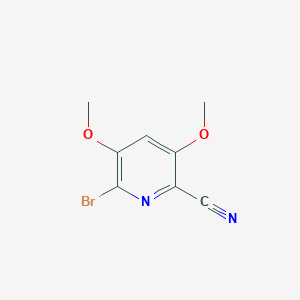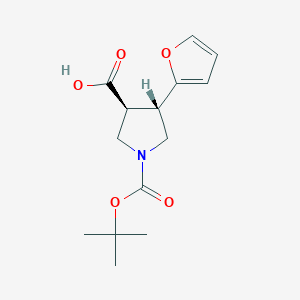
3,6-Dibromopyrazine-2,5-dicarboxylic acid
概要
説明
3,6-Dibromopyrazine-2,5-dicarboxylic acid is an organic compound with the molecular formula C6H2Br2N2O4 and a molecular weight of 325.9 g/mol . It is a derivative of pyrazine, characterized by the presence of two bromine atoms and two carboxylic acid groups at the 3,6 and 2,5 positions, respectively . This compound is typically a white crystalline solid and is used as an intermediate in organic synthesis .
準備方法
3,6-Dibromopyrazine-2,5-dicarboxylic acid can be synthesized through the bromination of 2,5-pyrazinedicarboxylic acid . The process involves the use of bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired positions . The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions . Industrial production methods may involve large-scale bromination reactions with optimized conditions to maximize yield and purity .
化学反応の分析
3,6-Dibromopyrazine-2,5-dicarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Esterification: The carboxylic acid groups can be esterified to form esters, which are useful intermediates in organic synthesis.
Common reagents used in these reactions include bromine, amines, thiols, and various oxidizing and reducing agents . The major products formed depend on the specific reaction and conditions employed .
科学的研究の応用
3,6-Dibromopyrazine-2,5-dicarboxylic acid has several scientific research applications:
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Material Science: It is employed in the preparation of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound is used in various biological assays to study its effects on different biological systems.
作用機序
The mechanism of action of 3,6-dibromopyrazine-2,5-dicarboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity . The bromine atoms and carboxylic acid groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity . The pathways involved can vary widely, depending on the biological context and the specific target .
類似化合物との比較
3,6-Dibromopyrazine-2,5-dicarboxylic acid can be compared with other pyrazine derivatives, such as:
2,5-Pyrazinedicarboxylic acid: Lacks the bromine atoms, making it less reactive in certain substitution reactions.
3,6-Dichloropyrazine-2,5-dicarboxylic acid: Similar structure but with chlorine atoms instead of bromine, which can lead to different reactivity and properties.
3,6-Dimethylpyrazine-2,5-dicarboxylic acid: Contains methyl groups instead of bromine, affecting its chemical behavior and applications.
特性
IUPAC Name |
3,6-dibromopyrazine-2,5-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2N2O4/c7-3-1(5(11)12)9-4(8)2(10-3)6(13)14/h(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRIPQYTFAYYMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(C(=N1)Br)C(=O)O)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B3317414.png)



![2-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B3317430.png)



![6-Chloromethylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B3317474.png)



